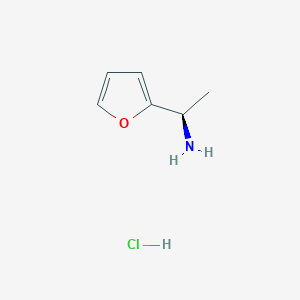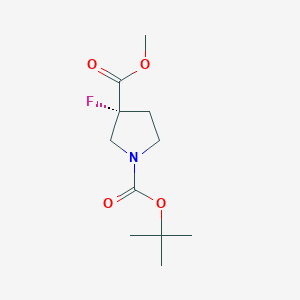
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile
Übersicht
Beschreibung
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile (4-FMPN) is a synthetic chemical compound that has recently been gaining attention for its potential applications in scientific research. 4-FMPN is a fluorinated acetonitrile molecule that has a wide range of uses in the laboratory, from synthetic organic chemistry to biochemistry.
Wissenschaftliche Forschungsanwendungen
Reactivity and Characterization
- 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile exhibits uncommon reactivity with the loss of three fluorine atoms, leading to a trimeric compound. This reactivity and the compound's properties have been studied through NMR and MS/MS analyses (Stazi et al., 2010).
Synthesis of Trifluoromethylated Analogues
- The compound reacts with trimethylsilyl cyanide, catalyzed by tertiary amines, to produce 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles. These are used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters (Sukach et al., 2015).
Electrochemical Fluorination
- Electrochemical fluorination of compounds related to this chemical structure has been achieved using tetrabutylammonium fluoride (TBAF) in acetonitrile. The study focuses on factors like oxidation potential and TBAF concentration affecting fluorination efficiency (Balandeh et al., 2017).
Novel Arylene Ether Polymers
- The compound has applications in the synthesis of novel arylene ether polymers. These polymers, synthesized from bisfluoro monomers including 4-fluoro-3-trifluoromethyl phenyl, exhibit high glass-transition temperatures and solubility in organic solvents, making them suitable for optical materials (Huang et al., 2007).
Herbicidal Activity
- Derivatives of 4-fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile have been synthesized and found to possess significant herbicidal activities against various weeds, demonstrating the compound's potential in agricultural applications (Wu et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-8(11)3-2-7(4-5-15)9(6)10(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBMIQDDJHBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)